1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol
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Overview
Description
1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol is a complex organic compound that features both methoxyphenyl and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxybenzaldehyde with 4-(4-methoxyphenyl)piperazine in the presence of a reducing agent to form the desired product. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Reducing agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 50-70°C.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, temperature around 40-60°C.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxy-3-methoxyphenyl)methanediol
- 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-4E-heptene-3-one
- 1-Hydroxy-3-(4-methoxyphenyl)-3-oxo-1-propanesulfonic acid
Uniqueness
1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol is unique due to its specific combination of methoxyphenyl and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)15-20(23)16-4-3-5-19(14-16)25-2/h3-9,14,20,23H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXXCVCJIUCYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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